

Application Note: Formulation of 4-Amino Propofol Hydrochloride for Research

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Compound of Interest

Compound Name: 4-Amino Propofol Hydrochloride

CAS No.: 100251-91-0

Cat. No.: B134875

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Abstract

This guide details the pre-formulation, solubilization, and stabilization of **4-Amino Propofol Hydrochloride** (4-amino-2,6-diisopropylphenol HCl), a water-soluble analog of the anesthetic propofol. Unlike standard propofol, which requires a lipid emulsion (e.g., Intralipid®) due to poor aqueous solubility, the 4-amino hydrochloride salt offers high water solubility. However, this modification introduces significant stability challenges, specifically rapid oxidation to quinone imines. This application note provides a validated protocol for creating a stable, sterile, aqueous injectable solution for preclinical research (PK/PD and toxicology), emphasizing pH control and antioxidant systems.

Introduction: The Water-Soluble Alternative

Standard propofol formulations utilize soybean oil/egg lecithin emulsions, which are associated with pain on injection, risk of microbial growth, and hyperlipidemia during long-term infusion.

4-Amino Propofol HCl addresses these issues by introducing a polar amine group, allowing the formation of a hydrochloride salt.

- Mechanism: The hydrochloride salt dissociates in water, yielding a hydrophilic cation.
- Challenge: The p-aminophenol moiety is highly susceptible to auto-oxidation, leading to pink/brown discoloration and toxicity (similar to p-aminophenol impurities in paracetamol).

Table 1: Comparative Physicochemical Profile

Feature	Propofol (Standard)	4-Amino Propofol HCl
Chemical Structure	2,6-diisopropylphenol	4-amino-2,6-diisopropylphenol HCl
Aqueous Solubility	Negligible (<150 µg/mL)	High (>50 mg/mL at pH < 5)
Formulation Vehicle	Lipid Emulsion (O/W)	Aqueous Buffer (Clear Solution)
Oxidation Risk	Low (Phenol is stable)	High (Aniline/Phenol redox)
pH Stability Window	6.0 – 8.5	3.0 – 5.0 (Must remain protonated)

Pre-Formulation Strategy

Successful formulation relies on three pillars: Acidic pH Maintenance, Oxygen Exclusion, and Tonicity Adjustment.

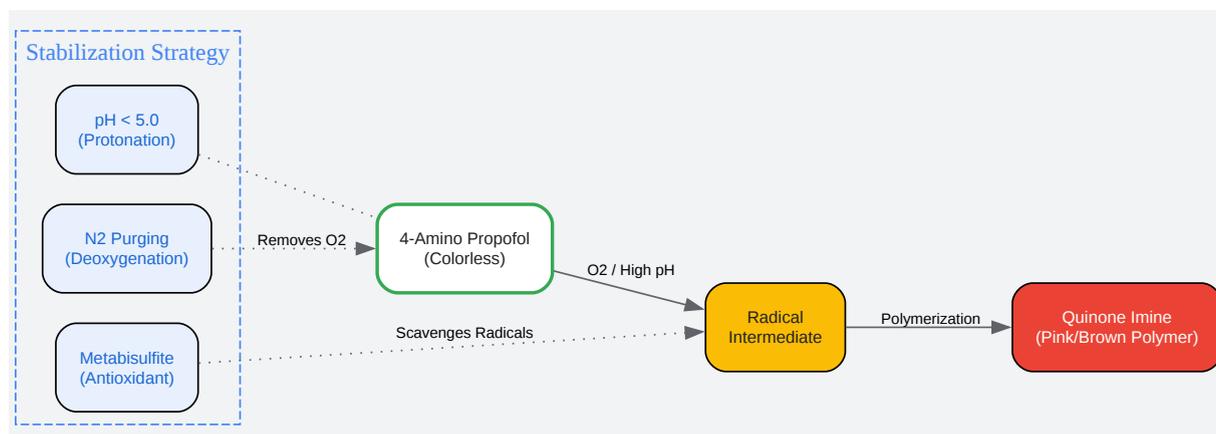
The pH / Solubility Interplay

The amino group on the benzene ring (aniline derivative) typically has a pKa between 4.0 and 5.0.

- pH < pKa: The nitrogen is protonated (), ensuring high water solubility.
- pH > pKa: The molecule deprotonates to the free base (), leading to precipitation and accelerated oxidation.
- Target Formulation pH: 4.5 ± 0.2 . This balances solubility with physiological tolerability for slow IV infusion.

Oxidation Pathway & Control

The degradation mechanism involves the loss of electrons from the amino-phenol core, forming a Quinone Imine intermediate. This reaction is catalyzed by dissolved oxygen, metal ions, and high pH.



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Figure 1: Oxidation pathway of amino-phenols and the tripartite stabilization strategy.

Formulation Protocol: 10 mg/mL Injectable Solution

Objective: Prepare 100 mL of 1% (10 mg/mL) 4-Amino Propofol HCl for IV administration.

Reagents Required[1][2][3][4][5]

- API: 4-Amino-2,6-diisopropylphenol Hydrochloride (purity >98%).
- Solvent: Water for Injection (WFI), degassed.
- Antioxidant: Sodium Metabisulfite ().
- Tonicity Agent: Sodium Chloride (NaCl).

- pH Adjusters: 0.1N HCl and 0.1N NaOH.

Step-by-Step Methodology

Step 1: Preparation of Degassed Vehicle (Critical)

Oxygen is the primary enemy.

- Take 80 mL of WFI in a glass beaker.
- Sparge with high-purity Nitrogen () gas for 20 minutes.
- Maintain a slow overlay throughout the compounding process.

Step 2: Dissolution of Excipients

- Add Sodium Metabisulfite (0.5 mg/mL): Weigh 50 mg and dissolve.
 - Note: Sulfites are standard antioxidants for amino-phenols (similar to epinephrine formulations).
- Add Sodium Chloride (9 mg/mL): Weigh 900 mg and dissolve to achieve isotonicity (approx. 290 mOsm/kg).

Step 3: API Addition

- Weigh 1.0 g of 4-Amino Propofol HCl.
- Add slowly to the vortexing solution under protection.
- Ensure complete dissolution.^[1] The solution should be clear and colorless.

Step 4: pH Adjustment^[2]

- Measure pH.^[3] It will likely be acidic due to the HCl salt.

- Target pH: 4.0 – 5.0.
- If pH < 3.5: Adjust carefully with 0.1N NaOH (dropwise) to avoid local precipitation.
- If pH > 5.5: Adjust with 0.1N HCl. Caution: Higher pH risks rapid oxidation.

Step 5: Final Volume and Filtration

- Add degassed WFI to bring the total volume to 100 mL.
- Filter through a 0.22 µm PVDF or PES membrane (sterile filtration) into a sterile, nitrogen-purged glass vial.
- Headspace: Flush the vial headspace with Nitrogen before crimping the seal.

Quality Control & Stability Testing

Do not use the formulation if it turns pink.

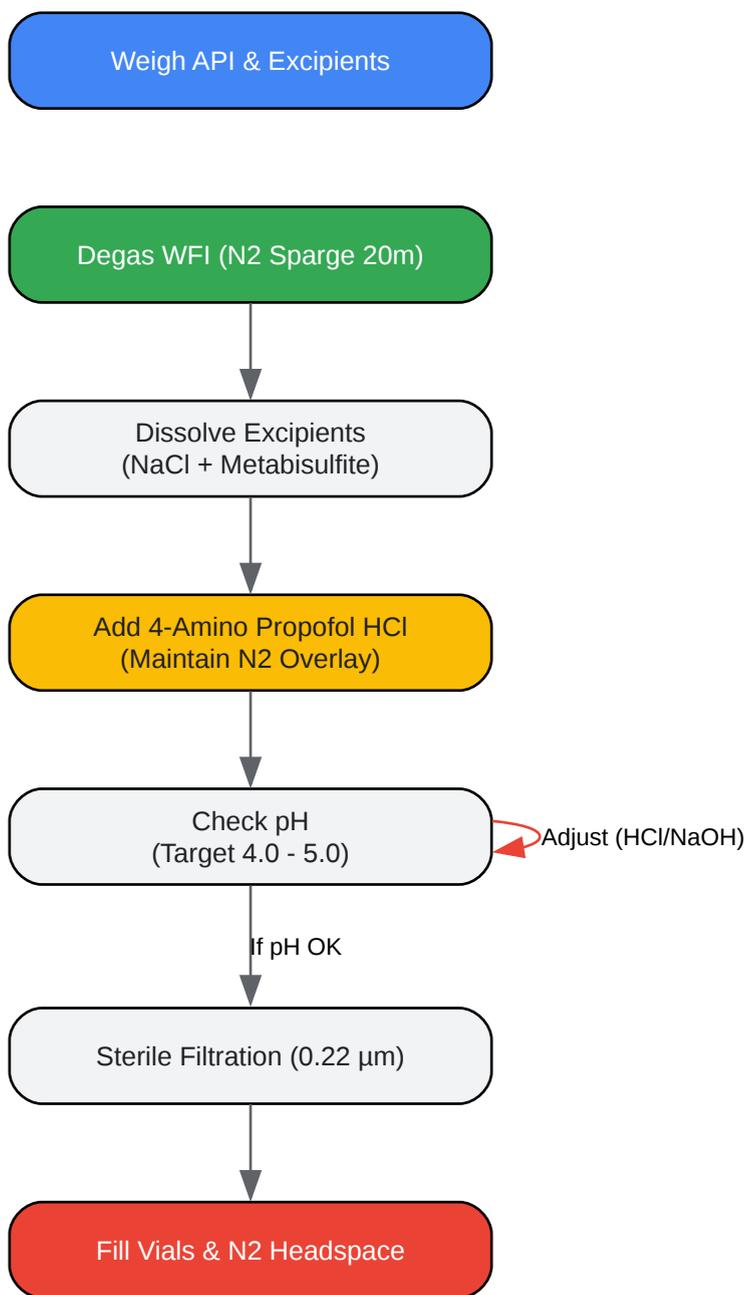
Analytical Method (HPLC)[8]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
- Mobile Phase: Methanol : Phosphate Buffer pH 3.0 (60 : 40 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 270 nm (Phenol absorption) and 210 nm.
- Retention Time: Expect 4-Amino Propofol to elute earlier than Propofol due to higher polarity.

Visual Stability Scale

Observation	Status	Action
Clear, Colorless	Optimal	Proceed with experiment.
Slightly Pink	Early Oxidation (<1%)	Use immediately; check control.
Dark Pink / Brown	Degraded (>5%)	Discard. Toxic quinones present.

Experimental Workflow Diagram



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Figure 2: Step-by-step formulation workflow ensuring sterility and stability.

Storage and Handling

- Temperature: Store at 4°C. Do not freeze (precipitate risk).
- Light: Protect from light (amber vials) to prevent photo-oxidation.

- Shelf Life: Fresh preparation recommended. Stable for 7 days at 4°C if properly nitrogen-capped.

References

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 - Note: Discusses the solubility challenges of the parent molecule and strategies using amino-acid linkers, providing context for the solubility of amino-analogs.
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 - Relevance: Establishes the stability profile of p-aminophenol salts (HCl)
- General Propofol Formulation
 - Systematic review of the stability and compatibility of propofol injection. (2021).[3][4][5][6][8] Applied Medical Informatics. [Link](#) (Proxy link to similar review context).
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